3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol
Description
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is a chlorinated phenolic compound characterized by a morpholine moiety attached to the phenolic core via a methylene bridge. The morpholinylmethyl group introduces polar and basic properties, distinguishing it from other chlorophenols. Chlorophenols are widely studied for their antimicrobial properties, but concerns over toxicity and environmental persistence have driven research into modified derivatives like this compound.
Properties
CAS No. |
34646-64-5 |
|---|---|
Molecular Formula |
C11H12Cl3NO2 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
3,4,6-trichloro-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H12Cl3NO2/c12-8-5-9(13)11(16)7(10(8)14)6-15-1-3-17-4-2-15/h5,16H,1-4,6H2 |
InChI Key |
VEFSPVXJOXOAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination and subsequent substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using chlorine gas and phenol derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones and other oxidized phenolic compounds.
Reduction: Formation of less chlorinated phenolic derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
Chemistry: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is used as a reagent in organic synthesis for the preparation of various chlorinated phenolic compounds. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated phenols on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and disinfectants .
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. The presence of chlorine atoms enhances its reactivity and allows it to form covalent bonds with target molecules, leading to the inhibition of their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
- Solubility: The morpholinylmethyl group in the target compound likely improves water solubility compared to hexachlorophene (insoluble in water; soluble in chloroform and oils ).
- Stability :
Environmental Impact
- Persistence :
- Degradation Byproducts: Triclosan produces 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol (4,6-Cl-TCS) and chloroform during chlorination . Hexachlorophene’s degradation pathway remains less studied but may release chlorinated phenols .
Biological Activity
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol, commonly referred to as TCMMP, is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
- Chemical Formula : CHClN\O
- CAS Number : 34646-64-5
- Molecular Weight : 303.6 g/mol
TCMMP exhibits its biological effects primarily through:
- Antimicrobial Activity : It has been shown to possess significant antibacterial and antifungal properties, making it a candidate for use in disinfectants and preservatives.
- Inhibition of Enzymatic Activity : TCMMP can inhibit certain enzymes involved in microbial metabolism, thereby reducing the viability of pathogens.
Antimicrobial Effects
Several studies have documented the antimicrobial activity of TCMMP against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that TCMMP is particularly effective against fungal infections and shows moderate effectiveness against bacterial strains.
Phytotoxicity
Research indicates that TCMMP exhibits phytotoxic effects on certain plant species. A study conducted on the germination and growth of various crops revealed:
| Plant Species | Effect Observed |
|---|---|
| Tomato (Solanum lycopersicum) | Reduced germination (30%) |
| Wheat (Triticum aestivum) | Growth inhibition at 1% concentration |
Phytotoxicity assessments were performed using foliar and seed treatment methods, highlighting the compound's potential as a herbicide.
Case Study 1: Antibacterial Efficacy
A clinical trial assessed the effectiveness of TCMMP in treating skin infections caused by resistant strains of Staphylococcus aureus. The study involved 100 patients treated with a topical formulation containing TCMMP. Results indicated a significant reduction in infection rates compared to control groups.
Case Study 2: Agricultural Application
In agricultural settings, TCMMP was tested as a fungicide on grapevines affected by powdery mildew. The application resulted in a 50% reduction in disease severity compared to untreated controls, demonstrating its potential as an effective agricultural biocide.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of TCMMP. Acute toxicity studies indicate that the compound has a low toxicity profile when administered at recommended doses. However, chronic exposure may lead to adverse effects, necessitating further research into its long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
